molecular formula C17H13Cl2N3O2S B3595280 N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

Cat. No.: B3595280
M. Wt: 394.3 g/mol
InChI Key: JMBVYHMKUYVGGA-UHFFFAOYSA-N
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Description

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their broad-spectrum biological activities and are widely used in various fields such as medicine, agriculture, and industry. The presence of the 2,4-dichlorophenoxy group and the 1,3,4-thiadiazole ring in its structure contributes to its unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride. The reaction is carried out in the presence of a base such as triethylamine (Et3N) and is refluxed for about 2 hours . The synthetic route can be summarized as follows:

    Starting Materials: 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole and substituted acyl chloride.

    Reaction Conditions: The mixture is refluxed in the presence of triethylamine for about 2 hours.

    Product Isolation: The product is isolated and purified using standard techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of the 2,4-dichlorophenoxy group makes it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can modify the thiadiazole ring .

Scientific Research Applications

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s fungicidal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their metabolic processes. The 1,3,4-thiadiazole ring plays a crucial role in binding to the target enzymes, leading to the disruption of essential biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is unique due to the combination of the 2,4-dichlorophenoxy group and the 1,3,4-thiadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O2S/c18-12-6-7-14(13(19)9-12)24-10-16-21-22-17(25-16)20-15(23)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBVYHMKUYVGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
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N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Reactant of Route 6
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N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide

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